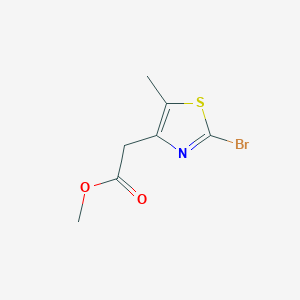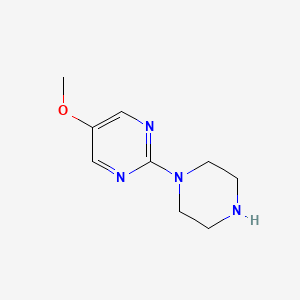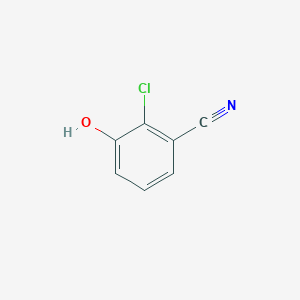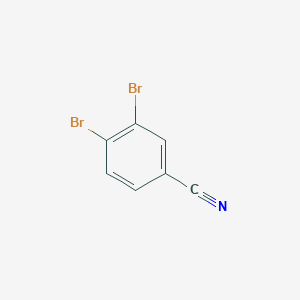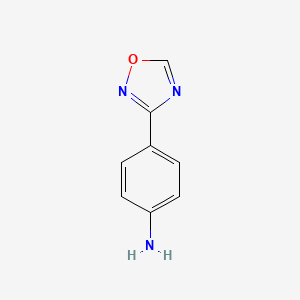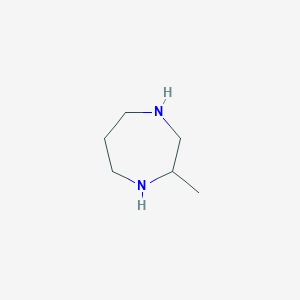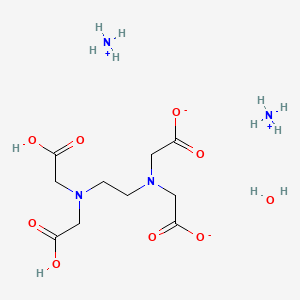
DiaMMoniuM EthylenediaMinetetraacetate Monohydrate
Übersicht
Beschreibung
DiaMMoniuM EthylenediaMinetetraacetate Monohydrate, also known as ethylenediaminetetraacetic acid diammonium salt monohydrate, is a derivative of ethylenediaminetetraacetic acid. This compound is widely recognized for its ability to chelate metal ions, forming stable complexes. It is commonly used in various applications due to its high affinity for binding metal ions such as calcium and iron .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DiaMMoniuM EthylenediaMinetetraacetate Monohydrate is synthesized by reacting ethylenediaminetetraacetic acid with ammonium hydroxide. The reaction typically occurs in an aqueous medium, where ethylenediaminetetraacetic acid is dissolved and then neutralized with ammonium hydroxide. The resulting solution is then evaporated to obtain the diammonium salt monohydrate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, where precise control over temperature, pH, and concentration is maintained to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
DiaMMoniuM EthylenediaMinetetraacetate Monohydrate primarily undergoes chelation reactions, where it forms complexes with metal ions. It can also participate in substitution reactions, where the ammonium ions are replaced by other cations .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include metal salts such as calcium chloride, iron sulfate, and magnesium sulfate. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH .
Major Products Formed
The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
DiaMMoniuM EthylenediaMinetetraacetate Monohydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of DiaMMoniuM EthylenediaMinetetraacetate Monohydrate involves the formation of stable chelate complexes with metal ions. The compound has multiple binding sites, including nitrogen and oxygen atoms, which coordinate with metal ions to form a stable ring structure. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium Ethylenediaminetetraacetate Dihydrate: Similar in structure but contains sodium ions instead of ammonium ions.
Tetrasodium Ethylenediaminetetraacetate Tetrahydrate: Contains four sodium ions and is highly soluble in water.
Calcium Disodium Ethylenediaminetetraacetate: Used in chelation therapy for heavy metal poisoning.
Uniqueness
DiaMMoniuM EthylenediaMinetetraacetate Monohydrate is unique due to its ammonium ions, which provide different solubility and reactivity characteristics compared to its sodium counterparts. This makes it particularly useful in applications where ammonium ions are preferred or where sodium ions may interfere with the process .
Eigenschaften
IUPAC Name |
diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2H3N.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSUMHYBOYWMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[NH4+].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593852 | |
| Record name | Ammonium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304675-80-7 | |
| Record name | Ammonium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



